molecular formula C18H12FN3O4 B2517853 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922070-23-3

2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2517853
CAS No.: 922070-23-3
M. Wt: 353.309
InChI Key: FXPPYGZUKQYTRE-UHFFFAOYSA-N
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Description

2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic chemical compound designed for advanced pharmaceutical and life sciences research. It features a complex structure incorporating two privileged pharmacophores: a benzofuran and a 1,3,4-oxadiazole ring, linked by a benzamide bridge. The benzofuran scaffold is recognized in medicinal chemistry as a key intermediate for developing biologically active molecules . Simultaneously, the 1,3,4-oxadiazole ring is a well-characterized heterocycle known for its significant and diverse biological activities, including demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . The strategic incorporation of a fluorine atom at the 2-position of the benzamide group is a common tactic in drug design to influence the compound's electronic properties, lipophilicity, and metabolic stability, which can enhance its bioavailability and binding affinity to biological targets. As a hybrid molecule, this compound is of significant interest for screening campaigns in drug discovery programs, particularly in the development of novel therapeutic agents for oncological and infectious diseases. It serves as a valuable building block for exploring structure-activity relationships (SAR) and for hit-to-lead optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c1-24-13-8-4-5-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-6-2-3-7-12(11)19/h2-9H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPYGZUKQYTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the oxadiazole moiety. The introduction of 1,3,4-oxadiazole derivatives has shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes and growth factors involved in tumor progression, such as telomerase and topoisomerase .
  • Case Studies :
    • A study highlighted that certain oxadiazole derivatives exhibited potent cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazole showed IC50 values in the micromolar range, indicating significant antiproliferative activity .
    • Another research demonstrated that specific derivatives could induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

Antimicrobial Properties

Fluorinated compounds have been recognized for their antibacterial activities. The incorporation of fluorine atoms can enhance the lipophilicity and biological activity of molecules:

  • Antibacterial Activity : Studies have shown that fluorinated imines and hydrazones exhibit varying degrees of antibacterial effects against different bacterial strains. The presence of the oxadiazole ring in 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide may contribute to its potential antimicrobial efficacy .

Neuropharmacological Applications

The targeting of nicotinic acetylcholine receptors has been a focal point in neuropharmacology. Compounds like this compound may play a role in modulating these receptors:

  • Research Insights : Recent reviews have discussed the significance of selective agonists for α7 nicotinic acetylcholine receptors and their therapeutic implications in neurological disorders. The structural characteristics of compounds similar to this compound could be explored for developing new neuroactive agents .

Structure–Activity Relationship Studies

Understanding how variations in chemical structure influence biological activity is crucial for drug design:

Compound Biological Activity IC50 Value (μM) Target Cell Line
Compound AAntiproliferative0.48MCF-7
Compound BApoptosis Induction0.11A549
Compound CAntimicrobialVariesVarious Strains

This table summarizes findings from various studies that evaluated the biological activities of oxadiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Oxadiazole Derivatives

Compound Name & Structure Key Substituents Biological Activity Physicochemical Properties Source
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl, sulfamoyl group Antifungal (C. albicans IC₅₀: 8.2 µg/mL) LogP: ~3.2; MW: 523.6 g/mol
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl, cyclohexylsulfamoyl group Antifungal (C. albicans IC₅₀: 12.5 µg/mL) LogP: ~3.8; MW: 503.6 g/mol
5a : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide 4-Chlorophenyl, methoxybenzamide Cytotoxic (HeLa IC₅₀: 18 µM) LogP: ~2.9; MW: 385.8 g/mol
2-Fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide 2-Fluorobenzamide, phenacylsulfanyl group Not reported (structural analog) MW: 371.4 g/mol; LogP: ~2.5
OX1 : 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol 4-Chlorophenyl, naphthol Receptor binding (ΔG: -4.27 kcal/mol) LogP: ~3.1; MW: 353.8 g/mol

Key Findings:

Substituent Impact on Antifungal Activity: LMM5 and LMM11, both bearing sulfamoyl groups, exhibit antifungal activity against C. albicans. The 4-methoxyphenylmethyl group in LMM5 confers higher potency (IC₅₀: 8.2 µg/mL) compared to LMM11’s furan-2-yl group (IC₅₀: 12.5 µg/mL) .

Fluorine Substitution :

  • The 2-fluorobenzamide group in the target compound is structurally analogous to derivatives in and . Fluorine atoms often improve metabolic stability and binding affinity via hydrophobic interactions .

Enzyme Inhibition Potential: LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a target for antifungal agents . The target compound’s benzofuran moiety may similarly interact with enzyme active sites, though this requires experimental validation.

Physicochemical Properties :

  • Compounds like OX1 and 5a adhere to Lipinski’s rule (LogP <5, MW <500), suggesting favorable drug-likeness . The target compound’s MW (~450–500 g/mol estimated) and LogP (~3–4) likely align with these criteria.

Antibacterial Selectivity :

  • S-Alkylated oxadiazoles (e.g., 6s in ) show low hemolytic activity despite strong antibacterial effects, indicating substituent-dependent selectivity . The target compound’s benzofuran group may reduce toxicity compared to halogenated analogs.

Biological Activity

2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzamide structure with a 1,3,4-oxadiazole and a methoxy-substituted benzofuran moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H16FN3O3
Molecular Weight Approximately 353.4 g/mol
IUPAC Name This compound

The presence of the fluorine atom and methoxy group enhances the lipophilicity and may influence interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and benzofuran moieties exhibit diverse biological activities. These include anticancer, anti-inflammatory, antibacterial, and antifungal properties. The specific biological activities of this compound have not been extensively documented in the literature; however, insights can be drawn from studies on related compounds.

Anticancer Activity

Compounds with oxadiazole structures have shown promising anticancer activity. For example, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant inhibitory effects against various cancer cell lines. A study indicated that oxadiazole derivatives could inhibit cancer cell proliferation with IC50 values ranging from 36.76 µg/mL to 92.4 µM against multiple cancer types including lung adenocarcinoma and breast cancer .

Anti-inflammatory Properties

Oxadiazole derivatives are also noted for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This suggests that this compound may possess similar properties due to its structural components.

The mechanisms through which oxadiazole-containing compounds exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play critical roles in inflammation and cancer progression .
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways related to apoptosis and cell cycle regulation. For instance, they may activate or inhibit pathways involving AKT/GSK3β signaling .

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